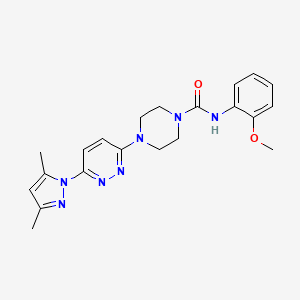

![molecular formula C16H15FO3 B2955415 1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone CAS No. 890092-12-3](/img/structure/B2955415.png)

1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis Methods

- Sonochemical Synthesis : The compound has been synthesized using sonochemical methods. This approach is more energy-efficient and faster than conventional methods, leading to higher crystallinity of the synthesized product (Jarag et al., 2011).

Applications in Chemical Complexes

- Nickel(II) Complexes : Research includes the synthesis of nickel(II) complexes using derivatives of this compound. These complexes exhibit unique spectroscopic, electrochemical, and thermal properties, and have been studied for their antimicrobial activity (Chai et al., 2017).

Antimicrobial Activity

- Schiff Bases Synthesis : The compound has been used in the synthesis of novel Schiff bases, which displayed significant antimicrobial activity, particularly against certain strains (Puthran et al., 2019).

Radical Scavenging Activity

- Density Functional Theory Studies : The compound's derivatives have been studied for their radical scavenging activity using density functional theory, providing insights into their molecular properties and potential applications in antioxidant therapies (Al‐Sehemi & Irfan, 2017).

Organometallic Chemistry

- Ruthenium Allenylidene/Alkenylcarbyne Complexes : Research includes the activation of derivatives of this compound by ruthenium complexes, leading to the formation of various organometallic compounds with potential applications in catalysis and material science (Bustelo et al., 2007).

Enantioselective Reactions

- Chiral Catalysts : The compound has been used in enantioselective oxa-Michael addition reactions, catalyzed by chiral iron complexes. This highlights its potential in asymmetric synthesis (Chang et al., 2008).

Crystal Structure Analysis

- Derivative Compounds : The crystal structure of derivatives of this compound has been analyzed, providing insights into their molecular conformations and potential applications in designing new molecular structures (Rao et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to target disease-causing protein receptors and enzymes associated with cancer, malignancies, and painful inflammatory diseases .

Mode of Action

It’s known that the compound interacts with its targets, possibly through a mechanism involving the cleavage of peptide bonds on the c-terminal side of prolyl residues within peptides that are up to approximately 30 amino acids long .

Biochemical Pathways

It’s plausible that the compound could influence pathways related to the function of the targeted proteins and enzymes .

Pharmacokinetics

Similar compounds have been found to have varying degrees of bioavailability .

Result of Action

Given its potential targets, it’s likely that the compound could have a significant impact on cellular processes related to disease progression .

Properties

IUPAC Name |

1-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO3/c1-11(18)13-5-8-15(16(9-13)19-2)20-10-12-3-6-14(17)7-4-12/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSKHVWGEFZONA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2955333.png)

![9-(4-ethoxyphenyl)-3-hexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2955335.png)

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide](/img/structure/B2955339.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2955340.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2955341.png)

![2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide](/img/structure/B2955342.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2955344.png)

![6-ethyl 3-methyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2955352.png)

![1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2955353.png)

![3-Fluoro-5-[[2-(3-methylphenoxy)ethylamino]methyl]benzonitrile;hydrochloride](/img/structure/B2955355.png)